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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Elimusertib

CAS No.: 1876467-74-1

Cat. No.: S520491

Frequently Asked Questions

e What are the common dose-limiting toxicities (DLTSs) of Elimusertib? The most frequent DLTs are
hematologic toxicities. In a phase Ib trial combining Elimusertib with cisplatin, these included febrile
neutropenia, neutropenia, thrombocytopenia, as well as non-hematologic toxicities like increased

creatinine and hypokalemia [1].

e How can hematologic toxicity be managed through dosing schedules? Switching from a "3 days
on, 4 days off" weekly schedule to an alternate "3 days on, 11 days off" schedule has been shown to
reduce hematologic adverse events. This alternate schedule allowed for improved tolerability and

higher dose intensities (up to 80 mg twice daily) compared to the weekly schedule [2].

e What is the recommended action if DLTs occur in a combination therapy? Clinical protocols often
require dose de-escalation of both agents. For example, when combined with cisplatin, the Maximum
Tolerated Dose (MTD) was found to be a significantly reduced regimen: Elimusertib 20 mg once on

day 2, with cisplatin 30 mg/m? on days 1 and 8 of a 21-day cycle [1].

¢ Which patient populations have shown better response to Elimusertib? Patients whose tumors
have specific DNA damage response (DDR) defects, such as ATM alterations or BRCA1/2 defects,
have demonstrated durable and prolonged responses to Elimusertib monotherapy, making these

potential biomarkers for patient selection [2].
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Clinical Dosing Data & Toxicity Management

The tables below summarize key quantitative data from clinical trials to guide your experimental design.

Table 1: Elimusertib Monotherapy Dosing Schedules & Associated Toxicity [2]

. . o Hematologic Toxicity Efficacy (Solid
Dosing Dose Hematologic Toxicity

. (Grade =3 Tumors with DDR
Schedule Level (Grade =3 Anemia) .
Neutropenia) defects)
3 dayson, 4 40 mg 65.7% 47.6% (combined Grade Partial Responses
days off twice 3/4) observed
daily
3dayson,11 60mg 50.0% 16.7% 33% Stable Disease
days off twice
daily
3dayson,11 80mg 54.5% 27.3% 55% Stable Disease
days off twice
daily
3dayson,11 100 mg 50.0% 66.7% 1 Partial Response,
days off twice 17% Stable Disease
daily

Table 2: Maximum Tolerated Dose for Elimusertib and Cisplatin Combination [1]

Drug Dose at MTD (Dose Level -2) Administration Schedule (21-day cycle)
Cisplatin 30 mg/m?2 Intravenously on Days 1 and 8
Elimusertib 20 mg (single dose) Orally on Day 2
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Experimental Protocol for Combination Therapy Dose-
Finding

The following workflow outlines a standard dose-escalation and de-escalation approach, such as the 3+3

design used in clinical trials, to identify a safe dosing regimen for Elimusertib in combination with other

drugs [1].

Start: Dose Level 1
Cisplatin 60 mg/m?, Day 1
Elimusertib 20 mg BID, Days 2 & 9

:

DLTs in <1/3 patients
at lower dose

No DLTs in 3 patients DLTs in >1/3 patients

Click to download full resolution via product page

Key Methodology Details:

e Dose-Limiting Toxicity (DLT) Assessment: DLTs are typically evaluated during the first treatment
cycle (21 days). They are defined as specific non-hematologic AEs > Grade 3, Grade 4 anemia,
thrombocytopenia, or neutropenia, and Grade 3 or higher febrile neutropenia [1].

e Patient Evaluation: Patients are considered evaluable for DLT if they have received the study
treatment for cycle 1. Those who miss therapy due to toxicity or have planned dose modifications are
still included in the assessment [1].
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e Endpoint: The primary goal is to determine the Maximum Tolerated Dose (MTD), which is the
highest dose level where fewer than one-third of patients experience a DLT [1].

Key Takeaways for Your Research

e Schedule Defines Tolerability: The "3 days on, 11 days off" schedule is a cornerstone for managing
hematologic toxicity and should be considered the foundation for any new combination strategy [2].

e Combinations Require Careful Calibration: Combining Elimusertib with DNA-damaging agents
like cisplatin often necessitates significant dose reductions of both drugs to achieve a tolerable
regimen, though this may come at the cost of reduced efficacy [1].

e Biomarkers are Crucial: To maximize the potential for observing efficacy in preclinical or early
clinical models, focus on systems with underlying DDR deficiencies, such as loss of ATM function

2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12580894/
https://www.targetedonc.com/view/elimusertib-elicits-response-in-patients-with-solid-tumors-and-atm-brca1-2-defects
https://www.smolecule.com/products/s520491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12580894/
https://www.targetedonc.com/view/elimusertib-elicits-response-in-patients-with-solid-tumors-and-atm-brca1-2-defects
https://www.smolecule.com/products/s520491?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12580894/
https://www.targetedonc.com/view/elimusertib-elicits-response-in-patients-with-solid-tumors-and-atm-brca1-2-defects
https://www.smolecule.com/products/b520491#elimusertib-dose-reduction-toxicity-optimization
https://www.smolecule.com/products/b520491#elimusertib-dose-reduction-toxicity-optimization
https://www.smolecule.com/products/b520491#elimusertib-dose-reduction-toxicity-optimization
https://www.smolecule.com/products/s520491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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